molecular formula C7H5IN2O4 B3085323 2-Amino-5-iodo-3-nitrobenzoic acid CAS No. 1153949-03-1

2-Amino-5-iodo-3-nitrobenzoic acid

Cat. No.: B3085323
CAS No.: 1153949-03-1
M. Wt: 308.03 g/mol
InChI Key: YQSZKBWEUQFLAM-UHFFFAOYSA-N
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Description

“2-Amino-5-iodo-3-nitrobenzoic acid” is a chemical compound with the molecular formula C7H5IN2O4 . It is a derivative of benzoic acid, which is characterized by an amino group (-NH2), an iodo group (-I), and a nitro group (-NO2) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with an amino group (-NH2), an iodo group (-I), and a nitro group (-NO2) attached to it . The exact positions of these groups on the benzene ring give the compound its unique properties.

Scientific Research Applications

Crystallographic Studies

Research involving 2-amino-5-iodo-3-nitrobenzoic acid and similar compounds focuses on understanding their structural properties through crystallography. The crystal structure of closely related compounds, such as 5-amino-2-nitrobenzoic acid, has been determined using X-ray diffraction methods. These studies reveal the formation of cyclic dimers through intermolecular hydrogen bonds and highlight the potential for using these structures in designing new materials with specific properties (R. Mrozek & T. Głowiak, 2004).

Synthesis and Characterization

Organic Synthesis

In organic chemistry, this compound and its analogs are valuable intermediates for synthesizing a wide range of compounds, including pharmaceuticals and dyes. These compounds are employed in various reactions, such as the formation of unsymmetrical chiral PCN pincer complexes through C–H activation and asymmetric additions. The versatility of these compounds in organic synthesis underscores their significance in developing new chemical entities with potential applications in medicine and industry (Ming-Jun Yang et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, “Amino-5-iodobenzoic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that nitro compounds are a significant class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This suggests that the compound may interact with biological targets that have affinity for nitrogen derivatives.

Mode of Action

It’s known that nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s structure or function.

Biochemical Pathways

It’s known that nitro compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . This suggests that the compound may affect biochemical pathways involving these types of reactions.

Pharmacokinetics

It’s known that the polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This suggests that the compound may have unique ADME properties that impact its bioavailability.

Result of Action

It’s known that nitro compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . This suggests that the compound may induce changes at the molecular and cellular levels through these types of reactions.

Action Environment

It’s known that nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and phase.

Properties

IUPAC Name

2-amino-5-iodo-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSZKBWEUQFLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704540
Record name 2-Amino-5-iodo-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153949-03-1
Record name 2-Amino-5-iodo-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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